molecular formula C16H13N B375337 2-(3-Methylphenyl)quinoline CAS No. 24641-30-3

2-(3-Methylphenyl)quinoline

Cat. No.: B375337
CAS No.: 24641-30-3
M. Wt: 219.28g/mol
InChI Key: GLNAHCOBHVPDPM-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline core with a 3-methylphenyl group attached at the 2-position. This compound is of significant interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound in the presence of an acid catalyst. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an arylamine under basic conditions .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For example, the use of ionic liquids and ultrasound-promoted synthesis are gaining popularity due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylphenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Methylphenyl)quinoline has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(3-Methylphenyl)quinoline is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .

Properties

IUPAC Name

2-(3-methylphenyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-12-5-4-7-14(11-12)16-10-9-13-6-2-3-8-15(13)17-16/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNAHCOBHVPDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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